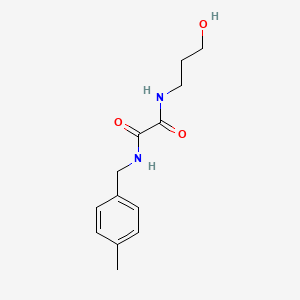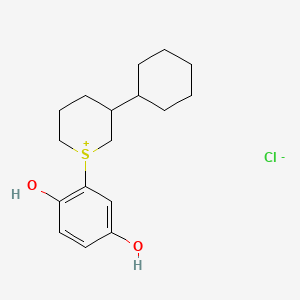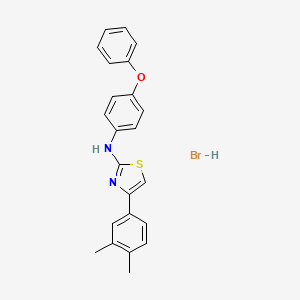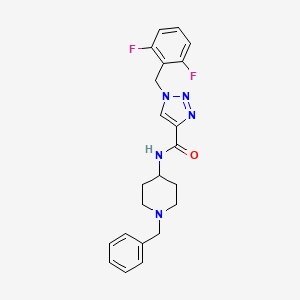![molecular formula C18H20FNO B5221932 N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide](/img/structure/B5221932.png)
N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide, commonly known as Fluorococaine, is a synthetic compound that belongs to the phenethylamine family. It is a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for research in the field of drug addiction and psychiatric disorders.
Mecanismo De Acción
Fluorococaine works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, Fluorococaine increases the extracellular concentration of dopamine in the brain, which can lead to an increase in reward and motivation.
Biochemical and Physiological Effects:
Fluorococaine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the extracellular concentration of dopamine in the brain, which can lead to an increase in reward and motivation. It has also been shown to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluorococaine has a number of advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in reward and motivation. However, Fluorococaine also has a number of limitations. It is a synthetic compound, which means that it may not accurately mimic the effects of natural neurotransmitters. Additionally, it has not been extensively studied in humans, which means that its safety and efficacy are not well-established.
Direcciones Futuras
There are a number of future directions for research on Fluorococaine. One area of research is the development of new compounds that are more selective inhibitors of the dopamine transporter. Another area of research is the study of the long-term effects of Fluorococaine on the brain and behavior. Finally, there is a need for more research on the safety and efficacy of Fluorococaine in humans, which could lead to its potential use in the treatment of drug addiction and psychiatric disorders.
Conclusion:
In conclusion, Fluorococaine is a synthetic compound that has been extensively studied for its potential use in the treatment of drug addiction and psychiatric disorders. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in reward and motivation. However, its safety and efficacy in humans are not well-established, which means that more research is needed before it can be used as a therapeutic agent.
Métodos De Síntesis
Fluorococaine can be synthesized by using a modified version of the Leuckart-Wallach reaction. In this method, 4-fluorophenylacetone is reacted with ammonium formate and formic acid to produce the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to obtain the final product, Fluorococaine.
Aplicaciones Científicas De Investigación
Fluorococaine has been extensively studied for its potential use in the treatment of drug addiction and psychiatric disorders. It is a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in the regulation of reward and motivation. By inhibiting the dopamine transporter, Fluorococaine can increase the extracellular concentration of dopamine in the brain, which can lead to a reduction in drug-seeking behavior and an improvement in mood.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c19-17-11-9-16(10-12-17)13-14-20-18(21)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGSNZBZUKXWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-propyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5221868.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5221876.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)nicotinamide](/img/structure/B5221889.png)

![2-(4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B5221903.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5221928.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B5221939.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyethyl)-2-pyridinamine](/img/structure/B5221942.png)
![1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5221950.png)

![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5221958.png)
![N,N'-{4,4'-biphenyldiylbis[sulfonyl(2-chloro-4,1-phenylene)]}bis(4-chlorobenzenesulfonamide)](/img/structure/B5221963.png)